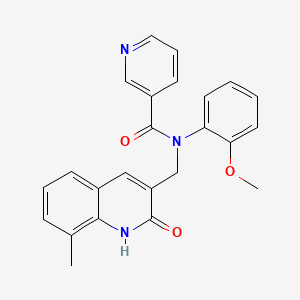
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, also known as HMN-214, is a small molecular compound that has shown promising results in various scientific research studies. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This inhibition leads to the arrest of the cell cycle and the induction of apoptosis in cancer cells. In neuroprotection, this compound activates the Nrf2/ARE pathway, which plays a crucial role in the regulation of oxidative stress. This activation leads to the upregulation of antioxidant genes and the reduction of oxidative stress in neurons.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation. This compound has also been shown to induce apoptosis in cancer cells, activate the Nrf2/ARE pathway in neurons, and inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide in lab experiments include its ability to inhibit cancer cell growth, protect neurons from oxidative stress, and reduce inflammation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several potential future directions for the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide in scientific research. These include the development of more potent and selective analogs of this compound, the investigation of its potential use in combination with other anticancer drugs, and the exploration of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, this compound is a small molecular compound that has shown promising results in various scientific research studies. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research. This compound has the potential to be used in cancer treatment, neuroprotection, and anti-inflammatory effects, and further studies are needed to determine its safety and efficacy.
Métodos De Síntesis
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide can be synthesized using various methods, including the reaction of 2-methoxybenzylamine with 2-chloronicotinic acid, followed by the reaction with 2-hydroxy-8-methylquinoline-3-carboxaldehyde. This reaction results in the formation of this compound, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, this compound has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In anti-inflammatory effects, this compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-7-5-8-17-13-19(23(28)26-22(16)17)15-27(20-10-3-4-11-21(20)30-2)24(29)18-9-6-12-25-14-18/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJRFLVBTZCAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



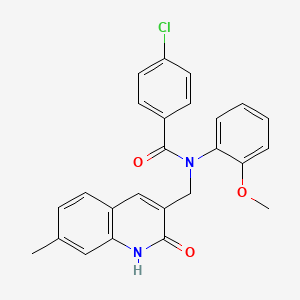


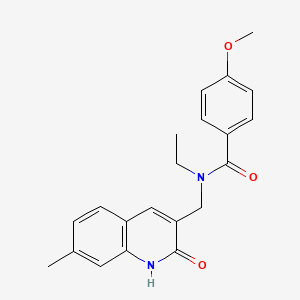
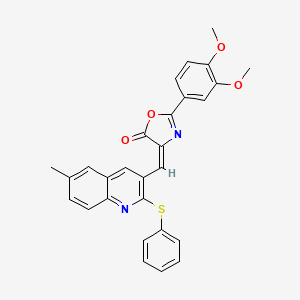
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720438.png)


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)
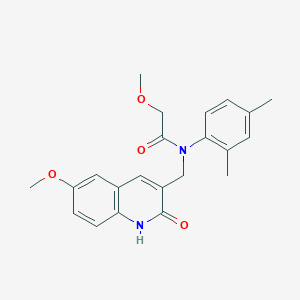

![3,4,5-triethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720482.png)